Eudragit RS
Overview
Description
Synthesis Analysis Eudragit RS, as a polymethacrylate copolymer, involves the polymerization of methacrylic acid esters with a low content of quaternary ammonium groups. This unique composition contributes to its physical and chemical properties, which are critical for its function in drug delivery systems. The synthesis process is designed to achieve a polymer that is insoluble in water yet capable of swelling and allowing drug release in a controlled manner.
Molecular Structure Analysis The molecular structure of Eudragit RS, featuring quaternary ammonium groups, is central to its application in sustained release formulations. These groups contribute to the polymer's insolubility in water while still allowing it to swell and permit drug diffusion. The structure-function relationship of Eudragit RS is a key area of research, with studies utilizing techniques such as 13C solid-state NMR to elucidate the electrostatic association between the polymer and encapsulated molecules (Vachon & Nairn, 1998).
Chemical Reactions and Properties Eudragit RS's chemical properties, particularly its interaction with lactic acid, demonstrate its capacity for modification, impacting the film properties of drug delivery systems. Such interactions can significantly alter the mechanical and thermal properties of Eudragit RS, influencing drug release rates (Omari et al., 2004).
Physical Properties Analysis The physical properties of Eudragit RS, including its glass transition temperature and swelling behavior, are crucial for its application in drug delivery. Studies have shown that these properties can be manipulated through the incorporation of additives or modification of the polymer's chemical structure, allowing for tailored drug release profiles.
Chemical Properties Analysis Eudragit RS's chemical stability and interaction with drugs are significant for its effectiveness as a sustained release polymer. Its ability to form stable complexes with various drugs, as indicated by changes in thermal behavior and dissolution rates, underpins its utility in the pharmaceutical industry. The polymer's stability and interaction with drugs can be assessed through techniques such as differential scanning calorimetry and Fourier transform infrared spectroscopy, providing insights into its suitability for various pharmaceutical applications (Lin & Yu, 2000).
Scientific Research Applications
Eudragit RS microspheres containing acetazolamide were developed, revealing that acetazolamide release rates from these microspheres were very slow, making them suitable for peroral administration (Haznedar & Dortunç, 2004).
Eudragit RS, due to its water-insoluble but swellable/permeable nature, is suitable for sustained-release film coating applications. Its use in enteric coating and colon targeting was also explored (Thakral, Thakral & Majumdar, 2013).
The effect of thermal treating on the tensile strength of tablets and release of indomethacin from Eudragit RS and RL matrices was investigated, showing that heat treatment can control the release rate of indomethacin (Azarmi et al., 2002).
Eudragit RS was used in the coating of beads with diltiazem HC1, revealing the influence of buffer species and strength on drug release from beads coated with this polymer (Bodmeier et al., 2004).
A study on the morphology and surface properties of blends of Eudragit RS with different poly(ethylene glycol)s showed the potential for modifying surface parameters of Eudragit RS (Lovrecich & Rubessa, 1998).
The electrostatic dry powder coating process was developed for sustained coating of tablets with Eudragit RS/RL, indicating its feasibility for tablet sustained release coating (Qiao et al., 2010).
Eudragit RS nanoparticles, prepared by nanoprecipitation or double emulsion techniques, were found to induce cellular autophagy in macrophages, highlighting their potential toxicity (Eidi et al., 2012).
Future Directions
The versatility of Eudragit RS, combined with decades of technical expertise, can be leveraged to create enabling formulation solutions including once-per-day dosing . It can also be used in innovative technologies like hot melt extrusion (HME) and 3D printing . The development of Eudragit RS-based nanoparticles for topical application is also a promising area of research .
properties
IUPAC Name |
ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2.2C5H8O2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-4(2)5(6)7-3;1-3-5(6)7-4-2;/h1,6-7H2,2-5H3;1H2,2-3H3;3H,1,4H2,2H3;1H/q+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXVSUSRJXIJHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33434-24-1 | |
Record name | Ethyl acrylate-methyl methacrylate-trimethylaminoethyl methacrylate chloride copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33434-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eudragit RS | |
CAS RN |
33434-24-1 | |
Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.